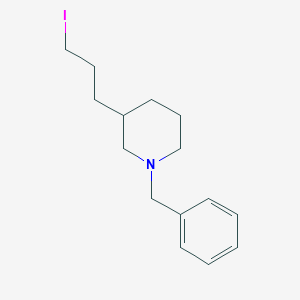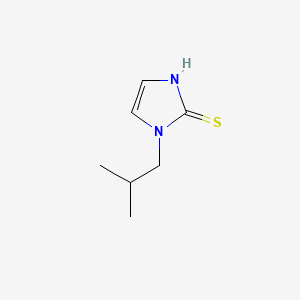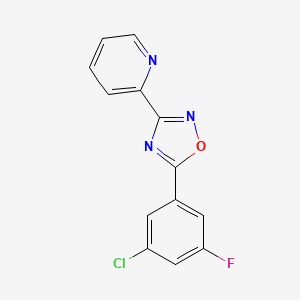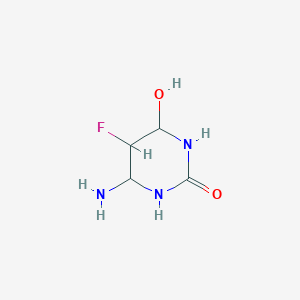
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is a heterocyclic compound that contains nitrogen, fluorine, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For example, the reaction of a fluorinated amine with a hydroxyl-containing diazinanone precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of viral reverse transcriptase, thereby preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
4-Amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C4H8FN3O2 |
|---|---|
Peso molecular |
149.12 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-6-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-3,9H,6H2,(H2,7,8,10) |
Clave InChI |
GXNAEXTZEURZAP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(NC(=O)NC1O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


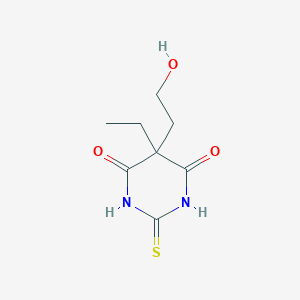


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)

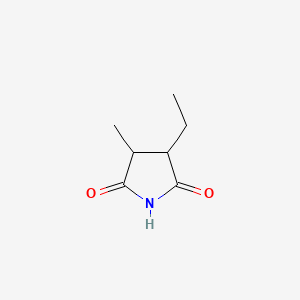
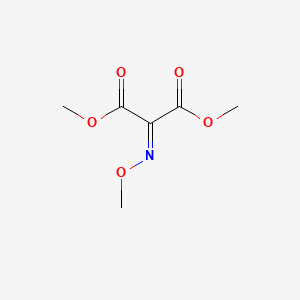
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)

![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
